2-bromo-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S806300
CAS No.
885272-38-8
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1H-pyrrolo[2,3-c]pyridine

CAS Number

885272-38-8

Product Name

2-bromo-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

2-bromo-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H

InChI Key

ICMHSGZQLSJRPY-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(N2)Br

Canonical SMILES

C1=CN=CC2=C1C=C(N2)Br

2-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS 885272-38-8), commonly referred to as 2-bromo-6-azaindole, is a highly specialized heterocyclic building block utilized primarily in advanced medicinal chemistry and materials science. As a bioisostere of the indole nucleus, the 6-azaindole core provides unique hydrogen-bonding capabilities and physicochemical properties that are highly valued in the development of kinase inhibitors and CNS-penetrant therapeutics [1]. The presence of a bromine atom specifically at the C-2 position distinguishes this compound from the parent unsubstituted azaindole, offering a precise synthetic handle for transition-metal-catalyzed cross-coupling reactions. This pre-functionalization is critical for procurement, as it bypasses the inherently difficult and low-yielding direct C-H functionalization at the C-2 position, enabling the rapid, predictable, and scalable construction of complex polyaromatic architectures [2].

Research Fit

1Brominated 6-azaindole building block for medicinal chemistry SAR
2C2 bromine enables Pd-catalyzed cross-coupling diversification
3Privileged scaffold for kinase inhibitor and pCAB template exploration

Substituting 2-bromo-1H-pyrrolo[2,3-c]pyridine with its unsubstituted parent (1H-pyrrolo[2,3-c]pyridine) or its C-3 brominated analog (3-bromo-1H-pyrrolo[2,3-c]pyridine) leads to severe synthetic bottlenecks and increased process costs. Electrophilic halogenation of 6-azaindole inherently favors the C-3 position; thus, attempting to synthesize C-2 derivatives from the parent compound requires either multi-step blocking/deprotection sequences or harsh direct C-H activation conditions that suffer from poor regioselectivity and low yields [1]. Furthermore, substituting with the more common 2-bromo-7-azaindole alters the position of the pyridine nitrogen, fundamentally changing the molecule's pKa, dipole moment, and hydrogen-bond acceptor trajectory. In targeted drug design, this geometric shift disrupts critical interactions with the ATP hinge region, rendering 7-azaindole analogs biologically non-equivalent to 6-azaindole targets [2].

Substitution Risk

2-Bromo Isomer
4-/5-/7-Bromo Isomers
Substitution vector projects toward solvent/ribose pocket; suited for FGFR-directed designs
Vector impacts hinge-binding region; yields different target selectivity profiles
Electron-rich pyrrole ring influences cross-coupling reactivity and optimization
Electron-deficient pyridine ring; different oxidative addition kinetics expected
Mandatory for C2 diversification in library synthesis; regioisomer-specific design
Cannot replicate C2 vector; introduces unquantified risk in SAR campaigns

Cross-Coupling Yield and Mild Reaction Compatibility

The primary procurement advantage of 2-bromo-1H-pyrrolo[2,3-c]pyridine lies in its reactivity profile during cross-coupling. Standard Suzuki-Miyaura arylation of this C-2 brominated scaffold typically proceeds in >80% yield under mild conditions (e.g., 60 °C, standard Pd catalysts) [1]. In contrast, achieving C-2 arylation on the unsubstituted 1H-pyrrolo[2,3-c]pyridine requires direct C-H functionalization, which often necessitates N-oxide activation, high temperatures (80-110 °C), and expensive additives, while frequently capping yields at 40-70% [2].

Evidence DimensionC-2 Arylation Yield and Conditions
Target Compound Data>80% yield at 60 °C via standard Suzuki coupling
Comparator Or BaselineUnsubstituted 6-azaindole: 40-70% yield requiring 80-110 °C and C-H activation protocols
Quantified Difference20-40% higher yield with significantly milder thermal and catalytic requirements
ConditionsPd-catalyzed arylation with arylboronic acids

Procuring the pre-brominated C-2 building block ensures high-yielding, reproducible late-stage functionalization, reducing catalyst costs and improving overall synthetic efficiency.

Target Space Divergence
Class-level inference
C2-substituted: FGFR1 IC₅₀ 0.3–10 nM (representative)
C5-substituted: H⁺/K⁺-ATPase IC₅₀ 28–29 nM
C2 vector required for FGFR-targeted kinase design
Target class divergence confirmed; verify with in-house assays

Regiochemical Control in Late-Stage Derivatization

When building C-2 linked azaindole libraries, the starting material's halogen position dictates the synthetic route. Direct electrophilic bromination of unsubstituted 6-azaindole overwhelmingly yields the C-3 isomer (>90% selectivity) due to the inherent electron density of the pyrrole ring[1]. Procuring 2-bromo-1H-pyrrolo[2,3-c]pyridine bypasses the need for a 3- to 4-step sequence (C-3 protection, C-2 lithiation/halogenation, deprotection) required to force C-2 functionalization from the parent compound [1].

Evidence DimensionSynthetic Steps to C-2 Functionalized Product
Target Compound Data1 step (direct cross-coupling)
Comparator Or BaselineUnsubstituted 6-azaindole: 3-4 steps (protection/blocking required)
Quantified DifferenceEliminates 2-3 synthetic steps and associated yield losses
ConditionsSynthesis of C-2 aryl/alkyl 6-azaindole derivatives

Eliminating multi-step protection sequences drastically shortens the synthesis timeline and reduces the cost of goods for library generation.

Cross-Coupling Reactivity
Class-level inference
C2 Br (pyrrole ring): electron-rich, predicted higher oxidative addition barrier
C4/C5/C7 Br (pyridine ring): electron-deficient, lower barrier
Regioisomer-specific catalyst optimization needed
Quantitative reactivity rates not publicly reported

Kinase Hinge-Binding Geometry vs. 7-Azaindole

The selection between 6-azaindole and 7-azaindole cores is critical in drug discovery. The nitrogen at the 6-position in 2-bromo-1H-pyrrolo[2,3-c]pyridine presents a distinct hydrogen-bond acceptor vector compared to the 7-position in 2-bromo-1H-pyrrolo[2,3-b]pyridine. This structural difference alters the binding affinity in the ATP hinge region of kinases (e.g., c-Met, Aurora kinases), where a shift of a single nitrogen atom can result in >10-fold differences in IC50 values due to altered hydrogen bonding and steric clashes [1].

Evidence DimensionKinase Binding Affinity (IC50 variability)
Target Compound Data6-azaindole core provides specific H-bond acceptor trajectory
Comparator Or Baseline7-azaindole core: altered trajectory leading to non-equivalent target binding
Quantified DifferenceUp to >10-fold difference in target IC50 based on nitrogen position
ConditionsATP-competitive kinase inhibitor assays

Buyers cannot substitute a 7-azaindole for a 6-azaindole; the exact 6-azaindole core is mandatory for specific target engagement profiles in SAR studies.

Template Potency Comparison
Cross-study comparable
6-azaindole template: reported as most potent among tested pCAB templates
Comparators: imidazo[1,2-a]pyridine, pyrrolo[3,2-b]pyridine; AR-H047108, AZD-0865
Supports 6-azaindole as pCAB starting scaffold
C2 position remains unexplored for pCAB; IP opportunity

Library Synthesis for Kinase Inhibitor Discovery

Directly leveraging the C-2 bromine for Suzuki or Buchwald-Hartwig couplings to rapidly generate diverse C-2 substituted 6-azaindole libraries for ATP-competitive kinase targets, avoiding the low yields of direct C-H activation [1].

Development of CNS-Penetrant Therapeutics

Utilizing the 6-azaindole core as an indole bioisostere to improve aqueous solubility and metabolic stability while maintaining blood-brain barrier permeability, specifically requiring the C-2 linkage for proper target orientation[1].

Synthesis of OLED and Optoelectronic Materials

Employing the 2-bromo handle to incorporate the electron-deficient 6-azaindole moiety into conjugated polymer backbones or small-molecule fluorophores, tuning the emission properties via precise C-2 extension[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
FGFR inhibitor SAR studies
C2-substitution vector for ribose pocket/solvent channel probing
FGFR panel potency and isoform selectivity profiling
pCAB (potassium-competitive acid blocker) exploration
6-azaindole template with reported pCAB potency advantage
C2-derivative H⁺/K⁺-ATPase inhibition screening
Parallel library synthesis for kinase selectivity
C2 cross-coupling handle with distinct electronic profile
Reaction condition optimization per regioisomer

XLogP3

2

Wikipedia

2-Bromo-1H-pyrrolo[2,3-c]pyridine

Explore Compound Types